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Compound of Interest

Compound Name:

4-

(Difluoromethoxy)phenylacetonitril

e

Cat. No.: B1301632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
(Difluoromethoxy)phenylacetonitrile, a key intermediate in the development of various

pharmaceutical and agrochemical compounds. This document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for acquiring such spectra.

Core Spectral Data
While experimental spectral data for 4-(Difluoromethoxy)phenylacetonitrile is not readily

available in public databases, the following tables present predicted data and data from

structurally analogous compounds, namely 4-(Trifluoromethoxy)phenylacetonitrile and 4-

Fluorophenylacetonitrile. These serve as a reference for the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data for 4-
(Difluoromethoxy)phenylacetonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.4 - 7.2 d ~8-9
2H, Aromatic (ortho to

-CH₂CN)

~7.1 - 6.9 d ~8-9
2H, Aromatic (ortho to

-OCHF₂)

~6.8 - 6.5 t ~73 1H, -OCHF₂

~3.8 s - 2H, -CH₂CN

Note: Predicted values are based on the analysis of similar structures and standard chemical

shift tables.

Table 2: Predicted ¹³C NMR Spectral Data for 4-
(Difluoromethoxy)phenylacetonitrile

Chemical Shift (δ) ppm Assignment

~150 Aromatic C-O

~131 Aromatic C-H (ortho to -CH₂CN)

~122 Aromatic C-H (ortho to -OCHF₂)

~118 -CN

~115 (t) -OCHF₂

~128 Aromatic C-C (ipso to -CH₂CN)

~23 -CH₂CN

Note: Predicted values are based on the analysis of similar structures and standard chemical

shift tables. The signal for the -OCHF₂ carbon is expected to be a triplet due to coupling with

fluorine.
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Table 3: Expected IR Absorption Bands for 4-
(Difluoromethoxy)phenylacetonitrile

Frequency (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch (-CH₂)

~2250 Medium C≡N stretch (nitrile)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1250 - 1050 Strong C-O-C stretch and C-F stretch

~830 Strong
para-disubstituted benzene C-

H bend

Note: Expected absorption bands are based on characteristic group frequencies.

Table 4: Expected Mass Spectrometry Data for 4-
(Difluoromethoxy)phenylacetonitrile

m/z Relative Intensity Assignment

183 High [M]⁺ (Molecular Ion)

142 Medium [M - OCHF]⁺

116 High [M - OCHF₂ - CN]⁺

89 Medium [C₇H₅]⁺

Note: The molecular weight of 4-(Difluoromethoxy)phenylacetonitrile (C₉H₇F₂NO) is 183.15

g/mol .[1][2] Fragmentation patterns are predicted based on common fragmentation pathways

for similar structures.

Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS spectra for organic

compounds like 4-(Difluoromethoxy)phenylacetonitrile. Instrument-specific parameters may
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require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be

required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Integrate the

signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g.,

dichloromethane or acetone).[1]

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

If the sample is an oil, a drop can be placed directly between two salt plates.

Data Acquisition:
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Place the salt plate(s) in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean salt plate(s).

Acquire the sample spectrum.

Data Processing: The spectrometer software will automatically ratio the sample spectrum to

the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe or a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam, causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak and the fragmentation pattern are analyzed to determine the molecular

weight and structural features of the compound.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectral characterization of an

organic compound.
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Caption: Workflow for the spectral analysis of 4-(Difluoromethoxy)phenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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